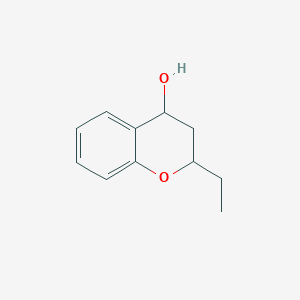
2-Ethyl-4-chromanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-chromanol is an organic compound with the molecular formula C11H14O2. It belongs to the class of chromanols, which are derivatives of chromane. Chromanols are known for their diverse biological activities and are often found in natural products such as vitamin E (tocopherol) and flavonoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Ethyl-4-chromanol can be achieved through several synthetic routes. One common method involves the reduction of dihydrocoumarins using aluminum hydrides . Another approach is the titanocene-catalyzed reduction of dihydrocoumarin . Additionally, double reduction of coumarins into chromanols and intramolecular lactolization are also employed .
Industrial Production Methods
Industrial production methods for chromanol derivatives often involve optically active reduction techniques. These methods are advantageous as they do not require severe reaction conditions or dangerous reagents, making them suitable for mass production with high manufacturing yields .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-chromanol undergoes various types of chemical reactions, including:
Oxidation: Conversion to chromanone derivatives.
Reduction: Formation of chromane derivatives.
Substitution: Formation of acetals and other substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include aluminum hydrides for reduction, organoboronic acids for asymmetric reactions, and transition metal catalysts for various addition reactions .
Major Products Formed
The major products formed from these reactions include chromanone derivatives, chromane derivatives, and various substituted chromanols .
Scientific Research Applications
2-Ethyl-4-chromanol has a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of natural products and biologically active compounds.
Biology: Studied for its antioxidant and antibacterial properties.
Medicine: Potential therapeutic applications due to its anti-inflammatory and anti-carcinogenic activities.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-chromanol involves its interaction with various molecular targets and pathways. It is known to bind or interfere with several molecular targets, including 5-lipoxygenase, nuclear receptors, and the nuclear-factor “kappa-light-chain-enhancer” of activated B-cells (NFκB) pathway . These interactions result in the modulation of enzyme activities, cellular receptor binding, mitochondrial function, and gene expression .
Comparison with Similar Compounds
2-Ethyl-4-chromanol can be compared with other similar compounds such as:
6-Hydroxy-chromanols: Derived from a 2-methyl-3,4-dihydro-2H-chromen-6-ol structure.
6-Hydroxy-chromenols: Derived from 2-methyl-2H-chromen-6-ol.
These compounds share similar structural frameworks but differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific molecular interactions and the resulting biological effects .
Properties
CAS No. |
1481-94-3 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-ethyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C11H14O2/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-6,8,10,12H,2,7H2,1H3 |
InChI Key |
IOYMHUMHEGERFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C2=CC=CC=C2O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


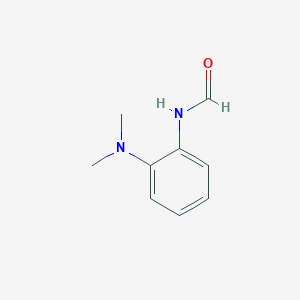
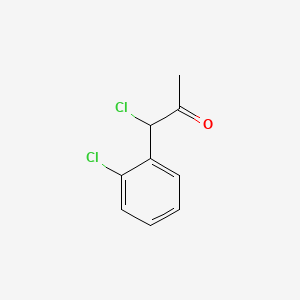
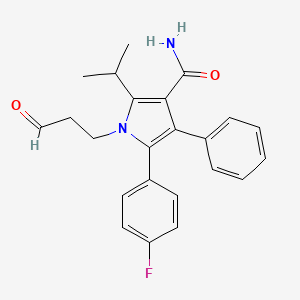

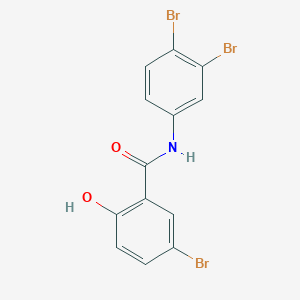
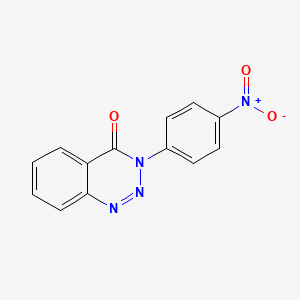

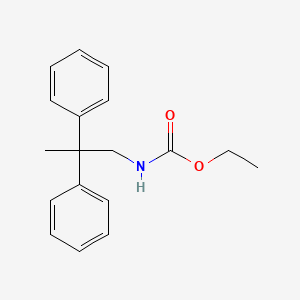

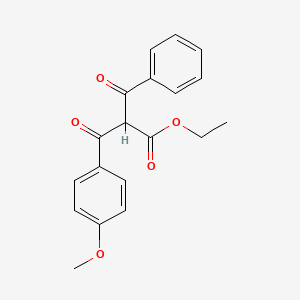

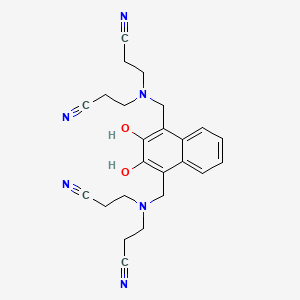
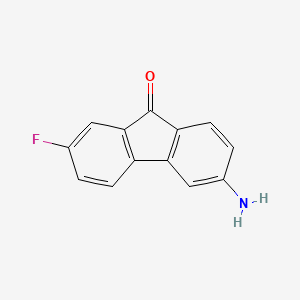
![3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13998960.png)
